Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate
Description
Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate is a nicotinic acid derivative featuring a piperazine ring substituted with a formyl group at the 4-position and a methyl ester at the pyridine ring. Its formyl group on the piperazine moiety enhances electrophilicity, making it a valuable intermediate for further functionalization (e.g., Schiff base formation or nucleophilic additions) .
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10-7-11(13(18)19-2)8-14-12(10)16-5-3-15(9-17)4-6-16/h7-9H,3-6H2,1-2H3 |
InChI Key |
DKFSDOMFPVCRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate typically involves multiple steps. . The reaction conditions are carefully controlled to ensure the desired substitution on the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate and related compounds:
Structural and Functional Analysis
Electrophilic Reactivity : The 4-formyl group in the target compound distinguishes it from analogs like Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS 1355225-47-6), where a methyl group replaces the formyl. This substitution renders the latter less reactive toward nucleophiles, limiting its utility in coupling reactions .
Substituent Position : Methyl (R)-5-chloro-6-(3-methylpiperazin-1-yl)nicotinate (CAS 683244-23-7) introduces a chlorine atom at the pyridine C5 position, which may enhance binding affinity in medicinal targets but complicates synthesis due to steric effects .
Agrochemical vs.
Biological Activity
Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate features a methylnicotinate moiety linked to a piperazine derivative. The presence of the formyl group on the piperazine ring introduces potential reactivity that may enhance its biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 262.32 g/mol.
The biological activity of methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may exhibit binding affinity to:
- GABA Receptors : Potentially influencing inhibitory neurotransmission.
- Dopamine Receptors : Implicating roles in mood regulation and neuroprotection.
These interactions are critical for understanding the compound's pharmacodynamics and therapeutic potential.
Biological Activity Overview
Research indicates that methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate may possess several biological activities, including:
- Neuroprotective Effects : By modulating neurotransmitter systems, the compound may help protect neurons from damage.
- Anti-inflammatory Properties : There are indications that it could reduce inflammation, which is beneficial in various chronic conditions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate:
| Compound Name | Biological Activity |
|---|---|
| Methyl 6-(4-ethylpiperazin-1-yl)-2-methylnicotinate | Antimicrobial |
| Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Neuroprotective |
| Methyl 6-(3-pyridyl)-4-methylnicotinate | Anti-inflammatory |
This table illustrates how variations in substituents can significantly influence the biological activity of these compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific mechanisms by which methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate exerts its biological effects. For instance:
- Neuroprotection Study : A study demonstrated that this compound could enhance neuronal survival in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases.
- Inflammation Model : In vitro experiments indicated that methyl 6-(4-formylpiperazin-1-yl)-5-methylnicotinate significantly reduced pro-inflammatory cytokine production, highlighting its anti-inflammatory capabilities.
- Binding Affinity Assays : Binding studies revealed that the compound exhibits a high affinity for GABA_A receptors, suggesting a mechanism for its neuroprotective effects through enhanced GABAergic transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
